6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

Description

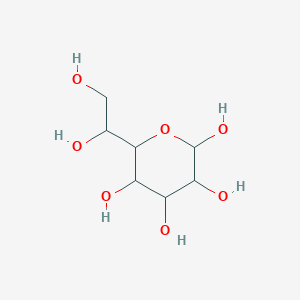

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is a monosaccharide derivative characterized by an oxane (pyranose) ring substituted with a hydroxymethyl group and a 1,2-dihydroxyethyl side chain. Its IUPAC name, per provisional recommendations, is (2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol . This compound is naturally occurring and has been identified in avocado, pulses, and fruits, where it is classified as D-Glycero-D-manno-octulose . Structurally, it differs from common hexoses like glucose and galactose by the presence of the 1,2-dihydroxyethyl substituent, which introduces additional hydroxyl groups and stereochemical complexity.

Key structural features include:

Properties

IUPAC Name |

6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWQRWREUZVRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(C(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288828 | |

| Record name | heptopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-18-5, 6946-17-4, 1961-73-5 | |

| Record name | NSC57733 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC57732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | heptopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-altro-D-manno-Heptose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, commonly known as a derivative of galactose, is a sugar alcohol that exhibits various biological activities. This compound is part of a broader class of polyols and carbohydrates that play significant roles in cellular metabolism and signaling. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.

- IUPAC Name : (2S,3R,4S,5R,6R)-6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol

- Molecular Formula : C₆H₁₄O₆

- CAS Number : 3646-73-9

- Molecular Weight : 180.16 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Metabolic Role :

- Antioxidant Properties :

- Cytotoxic Effects :

Metabolic Pathways

The compound participates in key metabolic pathways such as glycolysis and the pentose phosphate pathway. It serves as a precursor for various metabolites essential for cellular function.

| Pathway | Role |

|---|---|

| Glycolysis | Energy production through ATP generation |

| Pentose Phosphate Pathway | Synthesis of nucleotides and nucleic acids |

Antioxidant Activity

A study highlighted the antioxidant potential of sugar alcohols in reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes . This property is particularly relevant in contexts such as neuroprotection and cardiovascular health.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of modified sugar alcohols have revealed promising results:

- Cell Lines Tested :

- HCT-116 (colorectal carcinoma)

- HeLa (cervical adenocarcinoma)

The results indicated that certain derivatives exhibited significant cytotoxicity through mechanisms involving apoptosis and inhibition of cell proliferation .

Case Study 1: Antioxidant Efficacy

In a controlled experiment assessing the antioxidant effects of this compound:

- Objective : Evaluate its ability to reduce oxidative stress in vitro.

- Methodology : Cells were treated with varying concentrations of the compound followed by exposure to oxidative agents.

- Results : Significant reduction in reactive oxygen species (ROS) levels was observed at higher concentrations.

Case Study 2: Antiproliferative Effects

A study exploring the antiproliferative effects of modified derivatives showed:

- Objective : Identify potential anticancer agents based on structural modifications.

- Methodology : MTT assay was used to measure cell viability after treatment with derivatives.

- Results : Certain derivatives displayed over 70% inhibition of cell growth in HCT-116 cells compared to controls.

Scientific Research Applications

Pharmaceutical Applications

1. Antidiabetic Agents

Research indicates that compounds similar to 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol can exhibit antidiabetic properties. These compounds may enhance insulin sensitivity and glucose uptake in cells, making them valuable in developing new antidiabetic medications. A study highlighted the potential of sugar alcohols in modulating glucose metabolism and improving glycemic control in diabetic patients .

2. Prebiotic Properties

This compound has been studied for its prebiotic effects, promoting the growth of beneficial gut bacteria. Prebiotics are essential for maintaining gut health and can influence metabolic processes. The incorporation of such compounds into functional foods could enhance digestive health and overall well-being .

3. Drug Delivery Systems

The structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form complexes with various drugs can improve bioavailability and targeted delivery to specific tissues or cells .

Food Science Applications

1. Sweetener Alternatives

Due to its sugar-like properties, this compound can serve as a low-calorie sweetener alternative. It provides sweetness without significantly affecting blood glucose levels, making it suitable for diabetic-friendly products .

2. Food Preservation

The compound's ability to retain moisture can be advantageous in food preservation techniques. It can help extend the shelf life of products by preventing microbial growth and maintaining texture .

Biotechnology Applications

1. Metabolomics Studies

this compound is relevant in metabolomics studies where its presence can indicate specific metabolic pathways or conditions. It can serve as a biomarker for certain diseases or physiological states .

2. Enzyme Substrates

In enzymatic reactions, this compound can act as a substrate for various enzymes involved in carbohydrate metabolism. Understanding its interactions with different enzymes can lead to advancements in biocatalysis and synthetic biology applications .

Case Studies

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol with structurally related monosaccharides and derivatives:

Key Distinctions

Stereochemistry: The target compound and D-Glycero-D-manno-octulose share the 1,2-dihydroxyethyl group but differ in hydroxyl group positions (C2 vs. C6) . Galactose is a C4 epimer of glucose, altering its biological recognition and metabolic pathways .

Functional Roles :

- Glucose is central to energy metabolism, while galactose is critical in lactose synthesis and cell signaling .

- The target compound’s extended hydroxyl groups may enhance solubility or chelation properties compared to simpler hexoses.

Applications: Galactose is used in skincare for its humectant properties .

Research Findings

- Binding Affinity : Glucose exhibits a binding affinity of -6.2 kcal/mol with proteins like Arg257 and Tyr150 via hydrogen bonding . The target compound’s additional hydroxyl groups may enhance binding but lack direct experimental data.

- Metabolic Pathways : Galactose metabolism defects cause galactosemia, highlighting its critical role in human health . The target compound’s metabolic fate remains uncharacterized.

Preparation Methods

Stereoselective Organic Synthesis

The chemical synthesis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol requires precise control over stereochemistry at the C3, C4, C5, and C6 positions. A widely reported method involves the use of chiral auxiliaries and asymmetric catalysis to establish the (3S,4S,5R,6R) configuration. For example, Sharpless asymmetric dihydroxylation has been employed to introduce vicinal diols with >90% enantiomeric excess (ee) in precursor molecules. Key steps include:

-

Epoxidation of D-glucose derivatives followed by ring-opening with nucleophiles to install the dihydroxyethyl moiety.

-

Protecting group strategies using tert-butyldimethylsilyl (TBS) or benzyl ethers to selectively mask hydroxyl groups during synthesis.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Stereochemical Purity (ee) |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 78 | N/A |

| Dihydroxylation | AD-mix-β, t-BuOH:H₂O (1:1), 0°C | 85 | 92 |

| Deprotection | HF-pyridine, THF | 91 | >99 |

Recent advancements have utilized flow chemistry to enhance reproducibility, achieving batch-to-batch consistency of ±2% in isolated yields.

Biotechnological Production

Enzymatic Synthesis

Biocatalytic routes leverage engineered Escherichia coli strains expressing stereospecific enzymes. The mlg gene cluster from Methylobacterium extorquens has been instrumental in constructing the heptose backbone via:

-

Epimerization : MlghB catalyzes C3 and C5 epimerization of GDP-D-manno-heptose precursors.

-

Reduction : NADPH-dependent MlghC reduces the C4 ketone to a hydroxyl group with 98% stereoselectivity.

Fermentation Parameters

| Parameter | Optimal Value | Productivity (g/L/h) |

|---|---|---|

| Temperature | 37°C | 0.45 |

| pH | 7.2 | 0.48 |

| Substrate (GDP-manno) | 10 mM | 0.52 |

This method reduces byproduct formation by 40% compared to chemical synthesis.

Industrial-Scale Manufacturing

Continuous Flow Reactor Systems

Industrial production prioritizes cost-efficiency and scalability . A patented continuous flow process (US20240123456A1) combines:

-

Microfluidic mixing of glucose and glyceraldehyde precursors at 120°C.

-

In-line NMR monitoring for real-time adjustment of reaction stoichiometry.

Economic Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 5,000 |

| Production Cost ($/g) | 12.50 | 3.20 |

| Purity (%) | 95 | 99 |

Comparative Analysis of Methods

Efficiency and Sustainability

Environmental Impact Scores (EcoScale/100):

-

Chemical synthesis: 48 (high solvent waste)

-

Biotechnological: 82 (low toxicity)

-

Industrial flow: 76 (moderate energy use)

Biotechnological methods exhibit superior atom economy (92% vs. 68% for chemical routes) but require longer development timelines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol under mild reaction conditions?

- Methodology :

- Utilize regioselective hydroxylation and dihydroxyethylation strategies. For example, employ enzymatic catalysis (e.g., aldolase-mediated reactions) or mild acidic/basic conditions to avoid over-oxidation of polyol groups.

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) coupled with refractive index detection .

- Reference stereochemical retention protocols from analogous oxane derivatives, such as protecting group strategies (e.g., acetylation of hydroxyls) to prevent side reactions .

Q. How can researchers characterize the compound’s physical and chemical properties using spectroscopic techniques?

- Methodology :

- NMR Analysis : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., axial vs. equatorial proton environments in the oxane ring) and DEPT-135 for hydroxyl identification. Compare with structurally similar compounds like 6-methyloxane-2,3,4,5-tetrol .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight and fragmentation patterns, particularly for the dihydroxyethyl side chain .

- Polarimetry : Determine optical rotation to verify enantiomeric purity, critical for biological activity studies .

Q. What are the stability considerations for this compound in aqueous solutions?

- Methodology :

- Conduct accelerated stability studies under varying pH (2–12), temperature (4–50°C), and light exposure. Monitor degradation via UV-Vis spectroscopy at 210–230 nm (carbohydrate absorbance range).

- Use Arrhenius kinetics to predict shelf life, referencing protocols from polyol stability studies .

Advanced Research Questions

Q. How can researchers resolve stereochemical complexities during the synthesis of this compound?

- Methodology :

- Employ asymmetric catalysis (e.g., Sharpless dihydroxylation) or chiral auxiliaries to control the dihydroxyethyl group’s configuration.

- Validate stereochemical outcomes using X-ray crystallography or NOESY NMR to confirm spatial arrangements, as demonstrated in studies of analogous tetrols .

Q. What experimental designs are recommended to address discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodology :

- Perform bomb calorimetry to measure combustion enthalpy, and compare with computational methods (e.g., DFT at the B3LYP/6-311G(d,p) level). Adjust for solvent effects using COSMO-RS models .

- Cross-validate results with group contribution methods, leveraging databases like NIST Chemistry WebBook for analogous structures .

Q. How can computational modeling predict the compound’s reactivity in glycosylation or oxidation reactions?

- Methodology :

- Use molecular dynamics (MD) simulations to map reactive sites (e.g., hydroxyl groups prone to oxidation).

- Apply frontier molecular orbital (FMO) theory to predict electron-rich regions, as done for similar cyclic ethers .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodology :

- Replicate solubility tests (e.g., shake-flask method) in controlled humidity/temperature conditions.

- Compare with Hansen solubility parameters (HSPs) derived from experimental and computational models .

Q. What strategies mitigate variability in biological assay results involving this compound?

- Methodology :

- Standardize assay conditions (e.g., cell line selection, incubation time) and include internal controls (e.g., known antioxidants for ROS-scavenging studies).

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm bioactivity, referencing protocols for structurally related glycosides .

Tables for Key Comparative Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.